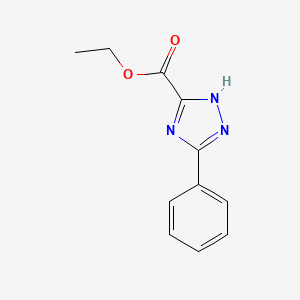

ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate

Descripción general

Descripción

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a heterocyclic compound with the molecular formula C11H11N3O2. It is part of the triazole family, which is known for its diverse biological activities and applications in various fields. This compound is characterized by a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group attached to the triazole ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl 3-amino-1-phenyl-1H-pyrazole-4-carboxylate with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring to other functional groups.

Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the phenyl ring .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Activity

Research indicates that compounds with the triazole moiety exhibit significant antibacterial properties. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that derivatives of this compound can inhibit both Gram-positive and Gram-negative bacteria, demonstrating Minimum Inhibitory Concentration (MIC) values comparable to established antibiotics .

Case Studies:

- A study highlighted the synthesis of triazole derivatives that displayed enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.12 to 1.95 µg/mL .

- Another investigation into quinolone-triazole hybrids indicated that modifications at the phenyl position significantly improved antimicrobial efficacy .

Antifungal Properties

The compound also shows potential as an antifungal agent. Research has documented its effectiveness against various fungal pathogens, suggesting that it could be developed into a therapeutic agent for fungal infections .

Agricultural Applications

Fungicides and Herbicides

this compound is being explored for use in agricultural settings as a fungicide. Its ability to inhibit fungal growth can be beneficial in crop protection strategies . The compound's mechanism involves disrupting cellular functions in fungi, which can lead to effective disease management in crops.

Case Studies:

- Studies have demonstrated that triazole derivatives can effectively control plant pathogens such as Fusarium and Botrytis species, which are responsible for significant agricultural losses.

Material Science

Corrosion Inhibitors

The compound has been investigated for its potential application as a corrosion inhibitor in various industrial settings. The presence of the triazole ring enhances its ability to form protective films on metal surfaces, thereby reducing corrosion rates .

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparación Con Compuestos Similares

Ethyl 5-phenyl-2-(3-(trifluoromethyl)phenyl)-2H-1,2,3-triazole-4-carboxylate: This compound has a similar structure but with a trifluoromethyl group, which can alter its biological activity.

4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound contains an amino and thiol group, providing different reactivity and applications.

Uniqueness: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the ethyl ester group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Actividad Biológica

Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (C₁₁H₁₁N₃O₂) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a triazole ring which is known for its ability to interact with various biological targets. The presence of the phenyl group enhances its lipophilicity, potentially increasing its bioavailability and interaction within biological systems.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains and fungi:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibited at low concentrations |

| Escherichia coli | Moderate inhibition observed |

| Candida albicans | Effective antifungal activity |

Research indicates that the compound disrupts cell wall synthesis in bacteria and affects membrane integrity in fungi.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| K562 (Chronic Myeloid Leukemia) | 13.6 ± 0.3 | Significant cytotoxicity |

| CCRF-SB (Acute Lymphoblastic Leukemia) | 112 ± 19 | Moderate cytotoxicity |

These findings suggest that the compound may act as a nucleoside analogue, interfering with DNA synthesis and leading to apoptosis in cancer cells .

Anti-inflammatory and Analgesic Effects

Preliminary studies indicate that this compound may possess anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This effect could be beneficial in developing treatments for chronic inflammatory conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The triazole ring can bind to enzymes such as cytochrome P450s and other metabolic enzymes, altering their activity.

- Receptor Interaction : The compound may interact with various receptors involved in cell signaling pathways, affecting cellular responses.

- DNA Interaction : Evidence suggests that it can intercalate with DNA or RNA structures, disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the potential of this compound in various therapeutic areas:

- Antimicrobial Study : A study conducted on the antimicrobial effects of this compound showed promising results against resistant strains of bacteria and fungi. The compound was found to enhance the efficacy of conventional antibiotics when used in combination therapies .

- Cancer Research : In a recent investigation into its anticancer properties, this compound was shown to induce apoptosis in leukemia cell lines through caspase activation pathways .

Propiedades

IUPAC Name |

ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-9(13-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKPREIBEFAUPBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404380 | |

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31197-17-8 | |

| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.